Rimcazole dihydrochloride

Neuroscience Addiction Biology Sigma Receptor Pharmacology

Researchers investigating cocaine addiction or sigma-2 oncology pathways face a critical gap: selective sigma-1 antagonists, sigma-2 agonists, or pure DAT inhibitors cannot replicate rimcazole's unique polypharmacology. Rimcazole dihydrochloride (BW 234U) bridges this gap with dual sigma-1/2 antagonism (σ1 IC50=1480 nM; σ2 IC50=386 nM) plus DAT inhibition (Ki=224 nM). • Attenuates cocaine self-administration without stimulant effects-validated head-to-head vs. GBR 12909 and selective sigma antagonists. • Tumor-selective cytotoxicity linked to σ2 receptor occupancy; >4-fold tumor weight reduction in xenograft models. • Essential parent scaffold for SAR analog development with well-characterized binding baseline. Consistent ≥98% HPLC purity; reliable global supply for qualified research institutions.

Molecular Formula C21H29Cl2N3
Molecular Weight 394.4 g/mol
CAS No. 75859-03-9
Cat. No. B1662287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRimcazole dihydrochloride
CAS75859-03-9
SynonymsBW 234U
BW-234U
cis-9-(3-(3,5-dimethyl-1-piperazinyl)propyl)carbazole
rimcazole
rimcazole dihydrochloride, (cis)-isome
Molecular FormulaC21H29Cl2N3
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESCC1CN(CC(N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl
InChIInChI=1S/C21H27N3.2ClH/c1-16-14-23(15-17(2)22-16)12-7-13-24-20-10-5-3-8-18(20)19-9-4-6-11-21(19)24;;/h3-6,8-11,16-17,22H,7,12-15H2,1-2H3;2*1H/t16-,17+;;
InChIKeyZWHRZGHGYMUSRM-VWDRLOGHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rimcazole Dihydrochloride (Sigma/DAT Antagonist)


Rimcazole dihydrochloride (CAS 75859-03-9), also known as BW 234U, is a carbazole derivative that acts as a sigma receptor antagonist [1]. It exhibits a dual binding profile with moderate to high affinity for both sigma-1 and sigma-2 receptors, and it also binds to the dopamine transporter (DAT), inhibiting dopamine uptake . This combination of activities distinguishes it from other sigma ligands and has positioned rimcazole as a key tool in neuroscience research, particularly in studies related to substance abuse disorders and oncology [2].

Why Rimcazole Cannot Be Substituted


The functional and behavioral outcomes of rimcazole dihydrochloride are a direct consequence of its unique polypharmacology, making generic substitution with selective sigma-1 antagonists, sigma-2 agonists, or pure DAT inhibitors scientifically invalid [1]. Compounds that target only sigma receptors or the dopamine transporter in isolation fail to replicate rimcazole's characteristic effects, such as its ability to attenuate cocaine-induced behaviors without producing cocaine-like stimulant effects itself [2]. Furthermore, rimcazole's binding profile is critical for its specific application in oncology research, where its cytotoxicity correlates with high sigma-2 receptor occupancy, a feature not shared by selective sigma-1 ligands [3]. Using a structurally or pharmacologically different compound will lead to divergent and incomparable experimental results.

Rimcazole Differentiation Evidence


Dual Sigma/DAT Affinity in Cocaine Self-Administration

Unlike selective sigma receptor (σR) antagonists, rimcazole's dual affinity for σRs and the dopamine transporter (DAT) translates into a unique functional effect: it significantly decreases cocaine self-administration in rats. In a direct head-to-head comparison, rimcazole decreased cocaine self-administration, while a panel of selective σR antagonists (AC927, BD 1008, BD 1047, BD 1063, NE-100) were completely ineffective at behaviorally relevant doses [1]. This demonstrates that DAT affinity is essential for this specific anti-cocaine effect.

Neuroscience Addiction Biology Sigma Receptor Pharmacology

Attenuation vs. Potentiation of Cocaine Effects

Despite having comparable binding affinity at the dopamine transporter (DAT) to cocaine (Ki ≈ 224 nM vs. cocaine Ki), rimcazole produces a diametrically opposed behavioral profile [1]. In a direct behavioral comparison, rimcazole and its analogs attenuated cocaine-induced increases in locomotor activity and operant behavior. In stark contrast, the selective DAT inhibitor GBR 12909 potentiated these same cocaine-induced effects [2]. This functional divergence highlights that DAT binding alone does not dictate behavioral outcome.

Behavioral Pharmacology Drug Discrimination Cocaine Addiction

Sigma-2 Affinity and Cytotoxicity

Rimcazole's sigma receptor binding profile is unique, exhibiting a higher affinity for sigma-2 (IC50 = 386 nM) than sigma-1 (IC50 = 1480 nM) receptors . This is pharmacologically significant because its cytotoxic effects in tumor cells are directly correlated with sigma-2 receptor occupancy, not sigma-1 [1]. In a study comparing it to haloperidol, a sigma-1/sigma-2 antagonist with higher sigma-1 affinity, rimcazole showed a distinct efficacy profile. While both induced cytotoxicity, the mechanism and required occupancy levels differ, with rimcazole's effects being driven by its interaction with the sigma-2 subpopulation [2].

Cancer Research Oncology Sigma-2 Receptor Cytotoxicity

Structural Determinants of DAT Binding

The rimcazole scaffold itself represents a specific chemical space with a defined SAR. Aromatic substitutions on the carbazole ring of rimcazole are poorly tolerated and significantly reduce DAT affinity. For instance, the 3,6-dibromo analog (SH 1-76) shows a drastic 17-fold loss in affinity (Ki = 3890 nM) compared to rimcazole (Ki = 224 nM) [1]. This indicates that the unsubstituted carbazole core of rimcazole is a critical structural feature for maintaining its unique moderate DAT binding, a property that is easily disrupted by chemical modification.

Medicinal Chemistry Structure-Activity Relationship Dopamine Transporter Drug Design

Rimcazole Research Applications


Dual DAT/Sigma Modulation in Cocaine Addiction Models

Rimcazole dihydrochloride is an essential tool for researchers studying the intersection of dopamine transporter (DAT) inhibition and sigma receptor antagonism in addiction biology. Its unique ability to decrease cocaine self-administration and attenuate cocaine-induced behaviors, as evidenced in head-to-head studies with selective sigma antagonists and the DAT inhibitor GBR 12909 [REFS-1, REFS-2], makes it the appropriate choice for exploring non-stimulant therapeutic strategies for cocaine abuse. Using alternative compounds will not recapitulate this dual-mechanism effect.

Sigma-2 Cytotoxicity and Tumor Inhibition

For oncology research focused on sigma-2 receptor pharmacology, rimcazole is a valuable tool compound due to its preferential binding to sigma-2 over sigma-1 receptors [1]. Its cytotoxic effects have been directly linked to sigma-2 receptor occupancy, and it has demonstrated potent tumor growth inhibition in vivo in xenograft models, reducing tumor weight by over 4-fold [2]. This evidence supports its use as a chemical probe to study sigma-2 mediated cell death pathways, differentiating it from ligands with primary sigma-1 affinity.

SAR Baseline Reference

Rimcazole serves as the essential parent compound for medicinal chemistry programs aiming to develop novel ligands with dual DAT/sigma affinity. Its well-characterized binding profile (DAT Ki = 224 nM; σ1 IC50 = 1480 nM; σ2 IC50 = 386 nM) provides a definitive baseline for evaluating new analogs [REFS-1, REFS-2]. As shown in SAR studies, even minor modifications to the rimcazole scaffold, such as halogenation of the carbazole ring, drastically alter its binding affinity [3]. Therefore, sourcing and testing the parent compound is a critical control step for any analog development effort.

Behavioral Differentiation of Sigma Subtypes

Rimcazole's defined sigma receptor subtype selectivity, with a ~4-fold preference for sigma-2 over sigma-1 receptors, enables its use in behavioral assays designed to dissect the roles of these subtypes [1]. Its functional effect of attenuating, rather than potentiating, the behavioral actions of psychostimulants [2] provides a clear and distinct outcome measure. This makes it a superior alternative to less selective sigma ligands (e.g., haloperidol) or pure DAT inhibitors, whose activity at other targets would confound the interpretation of sigma receptor-mediated behavioral effects.

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